

Technical Master File: 3-(3-Chloro-phenyl)-2-methyl-propionic Acid

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Compound of Interest

Compound Name: *3-(3-Chloro-phenyl)-2-methyl-propionic acid*

CAS No.: 66735-00-0

Cat. No.: B2928441

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CAS: 66735-00-0 | Type: Chiral Pharmaceutical Intermediate

Executive Summary

3-(3-Chloro-phenyl)-2-methyl-propionic acid (also known as 3-(3-chlorophenyl)-2-methylpropanoic acid) is a critical hydrocinnamic acid derivative used primarily as a chiral building block in the synthesis of peptidomimetics, renin inhibitors, and CNS-active agents.^[1] Unlike its non-methylated analog, the presence of the

-methyl group at the C2 position introduces a chiral center, significantly influencing the pharmacokinetics and binding affinity of downstream Active Pharmaceutical Ingredients (APIs) by restricting conformational freedom.

This guide details the physicochemical profile, industrial synthesis routes (including enantioselective strategies), and quality control parameters required for its use in high-value drug development.

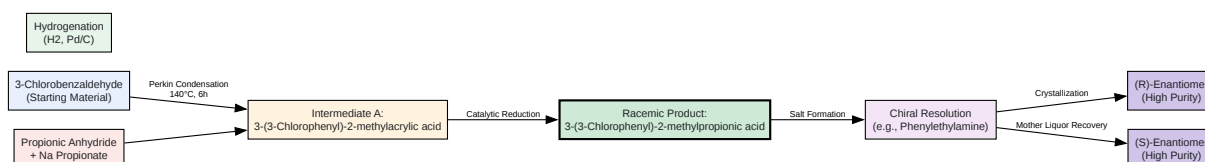
Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6][7][8]

Property	Specification
IUPAC Name	3-(3-Chlorophenyl)-2-methylpropanoic acid
CAS Number	66735-00-0
Molecular Formula	C
	H
	ClO
Molecular Weight	198.65 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	93–98 °C (Enantiomer dependent)
Solubility	Soluble in DCM, Methanol, DMSO; Sparingly soluble in water
pKa	~4.5 (Carboxylic acid)
LogP	2.6 – 3.2
Chirality	C2 position (R/S enantiomers)

Synthetic Pathways & Manufacturing

The synthesis of CAS 66735-00-0 is generally approached via two primary methodologies: the Perkin-Hydrogenation Route (favored for bulk scale) and the Malonic Ester Route (favored for laboratory precision).

Synthesis Workflow Visualization



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Figure 1: Industrial synthesis pathway illustrating the Perkin condensation route followed by hydrogenation and optical resolution.

Detailed Experimental Protocols

Protocol A: The Perkin-Hydrogenation Route (Scalable)

This route is preferred for kilogram-scale production due to the availability of cheap starting materials.

- Condensation (Perkin Reaction):
 - Reagents: 3-Chlorobenzaldehyde (1.0 eq), Propionic Anhydride (1.5 eq), Sodium Propionate (1.0 eq).
 - Procedure: Charge reagents into a reactor. Heat to 130–140°C for 6–8 hours. The reaction forms the -unsaturated acid (3-(3-chlorophenyl)-2-methylacrylic acid).
 - Workup: Pour mixture into ice water. Basify with NaOH to dissolve the acid, wash with toluene to remove unreacted aldehyde, then acidify with HCl to precipitate the intermediate.
 - Yield: Typically 70–80%.^[2]
- Reduction (Hydrogenation):

- Reagents: Intermediate A, 10% Pd/C catalyst (5% w/w loading), Methanol or Ethanol solvent.
- Procedure: Pressurize reactor with H

(3–5 bar) at room temperature. Stir vigorously until H

uptake ceases (approx. 2–4 hours).
- Purification: Filter catalyst through Celite. Concentrate filtrate. Recrystallize from Hexane/Ethyl Acetate.
- Validation: Check disappearance of alkene protons (7.5–7.8 ppm) via

H-NMR.

Protocol B: Enantiomeric Resolution (Chiral Isolation)

For pharmaceutical applications requiring the specific (R) or (S) enantiomer.

- Salt Formation: Dissolve racemic acid in hot ethanol. Add 0.5 eq of a chiral base (e.g., (R)-(+)-Methylbenzylamine).
- Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out.
- Liberation: Filter the salt and treat with dilute H

SO

. Extract the free optically active acid into ether.
- Enantiomeric Excess (ee): Verify via Chiral HPLC (Column: Chiralcel OD-H; Mobile Phase: Hexane/IPA).

Therapeutic & Industrial Applications

Drug Development Utility

The 3-(3-chlorophenyl)-2-methyl-propionic acid scaffold is a "privileged structure" in medicinal chemistry, often mimicking the side chain of non-natural amino acids.

- **Peptidomimetics:** Acts as a precursor for

-amino acids or modified phenylalanine residues in protease inhibitors (e.g., Renin, HIV Protease).
- **Metabolic Targets:** Structural similarity to PPAR agonists (fibrates) suggests utility in designing metabolic modulators. The 3-chloro substituent increases lipophilicity and metabolic stability compared to the unsubstituted phenyl ring.
- **CNS Agents:** Used in the synthesis of GABA analogs and anticonvulsants (pyrrolidine-2,5-dione derivatives) where the

-methyl group prevents rapid metabolism by aminotransferases.

Structural Activity Relationship (SAR) Logic

- **3-Chloro Group:** Provides electronic modulation (electron-withdrawing) and fills hydrophobic pockets in receptor binding sites.
- **2-Methyl Group:** Introduces steric hindrance, restricting rotation around the C1-C2 bond. This "locks" the molecule into a bioactive conformation, often increasing potency by reducing the entropic penalty of binding.

Analytical Quality Control

To ensure "Trustworthiness" in a research setting, the following QC parameters must be met:

Test	Method	Acceptance Criteria
Purity	HPLC (C18 column)	> 98.0%
Chiral Purity	Chiral HPLC	> 99.0% ee (for chiral grades)
Identity	H-NMR (DMSO-d)	Confirms 3-Cl aromatic pattern and doublet methyl at ~1.1 ppm
Residual Solvents	GC-HS	< 5000 ppm (Ethanol/Methanol)
Water Content	Karl Fischer	< 0.5%

Safety & Handling (MSDS Highlights)

- Signal Word:WARNING
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
- Handling: Use in a fume hood. Avoid dust formation. The compound is an organic acid and may be corrosive to mucous membranes in high concentrations.

References

- PubChem.3-(3-chlorophenyl)-2-methylpropanoic acid (Compound Summary). National Library of Medicine. Available at: [\[Link\]](#)
- Google Patents.Process for preparation of 2-methyl-2'-phenylpropionic acid derivatives (EP2240464A2).
- National Institutes of Health (PMC).Synthesis and Activity of 3-(3-Chlorophenyl)-pyrrolidine-2,5-dione Derivatives. Available at: [\[Link\]](#)

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Sources

- [1. 3-\(3-Chlorophenyl\)-2-methylpropanoic acid | 66735-00-0 \[sigmaaldrich.com\]](#)
- [2. US4983765A - Process to separate mixtures of enantiomeric arylpropionic acids - Google Patents \[patents.google.com\]](#)
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